5-Bromo-8-fluoroisoquinolin-3-amine 5-Bromo-8-fluoroisoquinolin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16696669
InChI: InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H,(H2,12,13)
SMILES:
Molecular Formula: C9H6BrFN2
Molecular Weight: 241.06 g/mol

5-Bromo-8-fluoroisoquinolin-3-amine

CAS No.:

Cat. No.: VC16696669

Molecular Formula: C9H6BrFN2

Molecular Weight: 241.06 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-8-fluoroisoquinolin-3-amine -

Specification

Molecular Formula C9H6BrFN2
Molecular Weight 241.06 g/mol
IUPAC Name 5-bromo-8-fluoroisoquinolin-3-amine
Standard InChI InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H,(H2,12,13)
Standard InChI Key FEXYTCYZUVXRNB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=C(N=CC2=C1F)N)Br

Introduction

5-Bromo-8-fluoroisoquinolin-3-amine is an organic compound belonging to the isoquinoline family, distinguished by the presence of bromine and fluorine substituents. Its molecular formula is C10_{10}H7_{7}BrFN, with a molecular weight of approximately 242.07 g/mol. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.

Synthesis Methods

The synthesis of 5-Bromo-8-fluoroisoquinolin-3-amine can be achieved through several methods, often involving multi-step reactions. Industrial settings typically utilize optimized reaction conditions, including continuous flow reactors and automated purification systems to enhance yield and purity.

Biological Activities

5-Bromo-8-fluoroisoquinolin-3-amine has been studied for its potential biological activities, particularly in binding to enzymes or receptors, which can modulate their activity and lead to therapeutic effects. The unique combination of bromine and fluorine in its structure provides distinct chemical and biological properties compared to similar compounds, enhancing its potential as a therapeutic agent.

Comparison with Similar Compounds

Compound NameKey Differences
5-Bromoisoquinolin-1(2H)-oneLacks fluorine atom; may exhibit different reactivity.
7-Fluoroisoquinolin-1(2H)-oneLacks bromine atom; alters chemical properties.
5-Chloro-8-fluoroisoquinolin-1(2H)-oneContains chlorine instead of bromine; affects reactivity and biological activity.
5-Bromo-7-fluoroisoquinolin-1-amineDifferent position of halogens; influences reactivity.

Future Directions

Future research should focus on exploring the biological activities of 5-Bromo-8-fluoroisoquinolin-3-amine in more detail, including its potential as an antimicrobial or anticancer agent. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for its development in pharmaceutical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator